3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide
Description
This compound is a heterocyclic derivative featuring a tricyclic core (5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraene) with a butyl substituent at position 8 and a 7-oxo group. The propanamide side chain is linked to the tricyclic system and terminates in a 4-methoxyphenylmethyl group. The 4-methoxyphenyl moiety is a common pharmacophore in bioactive molecules, contributing to solubility and binding interactions via hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C22H25N5O3S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C22H25N5O3S/c1-3-4-12-26-21(29)20-17(11-13-31-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15-5-7-16(30-2)8-6-15/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3,(H,23,28) |
InChI Key |
GKQMGSUSOPHOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide involves multiple steps. One of the key steps includes the introduction of the 7-oxo-5-thia group to the core structure. This can be achieved through a series of reactions involving the use of specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and ensuring that the reaction conditions are consistent and reproducible. The use of continuous flow reactors and automated systems can help in achieving this goal.
Chemical Reactions Analysis
Types of Reactions
3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, need to be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional carbonyl or hydroxyl groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with other tricyclic and heteroaromatic systems. Key comparisons include:
Key Observations :
- The target compound’s tricyclic core is distinct from the hexaazatricyclo system in , which lacks sulfur and has additional nitrogen atoms. This difference may influence electronic properties and binding selectivity.
- The 4-methoxyphenyl group is a shared feature with and , but its orientation (e.g., dihedral angles ~60–68° in ) affects molecular conformation and intermolecular interactions.
Physicochemical and Pharmacological Comparisons
Key Observations :
- The target compound’s amide linker and 4-methoxyphenyl group may enhance blood-brain barrier penetration compared to ionic salts in .
- Hydrogen-bonding motifs in and suggest similar crystal packing tendencies, which could inform formulation strategies.
Key Observations :
Biological Activity
The compound 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features a tetraazatricyclo framework combined with a butyl side chain and a methoxyphenyl group. Its molecular formula contributes to a molecular weight of approximately 387.50 g/mol. The structural complexity suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Activity : The compound's unique structure may allow it to interact with cancer-related proteins, potentially inhibiting tumor growth.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this molecule might display similar properties.
- Enzyme Inhibition : The presence of specific functional groups could facilitate interactions with enzymes involved in metabolic pathways.
The exact mechanism of action for this compound remains under investigation; however, potential pathways include:
- Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions essential for cellular processes.
- Modulation of Signaling Pathways : By interacting with key signaling molecules, it could influence pathways related to cell proliferation and apoptosis.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane | Bicyclic structure with ketone functionality | Antimicrobial |
| 2-Azaniumyl-3-(5-tert-butyl-3-oxo-1,2)oxazol | Contains oxazole ring; simpler structure | Anticancer |
| Tert-butyl 11-fluoro-8-methyl | Tetraazatricyclo structure; fluorine substitution | Potential enzyme inhibitor |
The unique combination of the tetraazatricyclo core and thiazole functionality sets this compound apart in terms of potential pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Tetraazatricyclo Framework : This step often requires careful optimization of reaction conditions to achieve high yields.
- Introduction of Functional Groups : The incorporation of the butyl side chain and methoxyphenyl group is crucial for enhancing biological activity.
Recent Studies
A study published in European Patent Office highlights the potential use of similar compounds as E3 ligase binders in PROTAC (Proteolysis Targeting Chimeras) applications. These compounds can recruit specific proteins for degradation, providing a novel approach to cancer treatment .
Another research article discusses the role of tetraazatricyclo compounds in modulating protein interactions relevant to various diseases . This underscores the therapeutic potential of compounds like 3-{8-butyl-7-oxo...} in drug development.
Future Directions
Ongoing research is necessary to fully elucidate the biological implications and therapeutic applications of this compound. Areas for future investigation include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize biological activity through chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
